2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Description
The compound seems to be a complex organic molecule that contains a benzotriazole and a pyrrolidine group . Benzotriazole is a heterocyclic compound consisting of 2 benzene rings fused to a triazole ring . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds have been synthesized using various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis . Another example is the synthesis of coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand .
Scientific Research Applications
Synthesis and Potential Applications
Heterocyclic Compound Synthesis : A study by Fadda et al. (2017) explored the synthesis of various heterocycles, such as pyrrole, pyridine, and benzo[d]imidazole derivatives, starting from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were evaluated as insecticidal agents against the cotton leafworm, indicating their potential application in agriculture as pest control agents Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Corrosion Inhibitors : Research conducted by Yıldırım & Cetin (2008) on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives explored their application as corrosion inhibitors. This study highlights the compounds' effectiveness in protecting metals against corrosion, particularly in acidic and oil mediums, suggesting their industrial application in metal preservation Yıldırım & Cetin, 2008.
Antimicrobial Activity : The synthesis and antimicrobial evaluation of novel thiophene, pyrimidine, and pyridine derivatives were reported by Albratty et al. (2017). These compounds, synthesized from 2-cyano-N-(thiazol-2-yl)acetamide, showed promising inhibitory effects on various cell lines, indicating their potential application in developing new antimicrobial agents Albratty, El-Sharkawy, & Alam, 2017.
Antitumor Activity : A study on the synthesis of some new heterocycles incorporating an antipyrine moiety, utilizing 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate, highlighted the compounds' potential antitumor activity. This research indicates the compounds' relevance in the development of new therapeutic agents for cancer treatment Bondock, Rabie, Etman, & Fadda, 2008.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(12-23-15-6-2-1-5-14(15)20-21-23)19-13-8-10-22(11-13)16-7-3-4-9-18-16/h1-7,9,13H,8,10-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKQYWJAQYQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C3=CC=CC=C3N=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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